Carbamic acid, (5-nitro-8-quinolinyl)-, ethyl ester
Description
Properties
CAS No. |
53867-87-1 |
|---|---|
Molecular Formula |
C12H11N3O4 |
Molecular Weight |
261.23 g/mol |
IUPAC Name |
ethyl N-(5-nitroquinolin-8-yl)carbamate |
InChI |
InChI=1S/C12H11N3O4/c1-2-19-12(16)14-9-5-6-10(15(17)18)8-4-3-7-13-11(8)9/h3-7H,2H2,1H3,(H,14,16) |
InChI Key |
HTMONYWYLOUMQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
The introduction of a nitro group at the 5-position of quinoline is critical for synthesizing the target compound. Nitration of quinoline typically produces a mixture of 5-nitroquinoline (major) and 8-nitroquinoline (minor) isomers due to the electron-deficient nature of the heteroaromatic ring . Key findings include:
-
Nitration Conditions : Reaction with fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C yields 40–60% 5-nitroquinoline and 30–50% 8-nitroquinoline . Elevated temperatures (>30°C) promote decarboxylation or side reactions, reducing regioselectivity .
-
Isomer Separation : The 5-nitroquinoline isomer is isolated via selective crystallization of its hydrohalide salts. For example, dissolving the nitroquinoline mixture in dimethylformamide (DMF) and adding HCl precipitates 5-nitroquinoline hydrochloride, while 8-nitroquinoline remains soluble .
Table 1: Nitration Outcomes for Quinoline Derivatives
| Starting Material | Nitrating Agent | Temperature (°C) | 5-Nitroquinoline Yield (%) | 8-Nitroquinoline Yield (%) |
|---|---|---|---|---|
| Quinoline | HNO₃/H₂SO₄ | 0–5 | 55 | 35 |
| 8-Hydroxyquinoline | Acetyl nitrate | 20 | 42 | 48 |
Functionalization at the 8-Position: Amination Strategies
Introducing an amino group at the 8-position of 5-nitroquinoline is achieved through nucleophilic substitution or catalytic amination:
-
Bromination-Amination Sequence :
-
Bromination : Treating 5-nitroquinoline with bromine (Br₂) in acetic acid at 80°C introduces a bromine atom at the 8-position, yielding 5-nitro-8-bromoquinoline .
-
Amination : Using a palladium catalyst (e.g., PdCl₂(PPh₃)₂) with aqueous ammonia (NH₃) under carbon monoxide (CO) at 115°C replaces bromine with an amino group, forming 8-amino-5-nitroquinoline . This method achieves 85–92% conversion efficiency .
-
-
Direct Amination :
Heating 5-nitroquinoline with hydroxylamine (NH₂OH) in ethanol at reflux for 12 hours introduces the amino group via nucleophilic aromatic substitution, though yields are lower (50–60%) due to competing side reactions .
Carbamate Formation via Chloroformate Coupling
The final step involves reacting 8-amino-5-nitroquinoline with ethyl chloroformate to form the carbamate linkage:
-
Reaction Conditions :
-
Mechanism : The amino group attacks the electrophilic carbonyl carbon of ethyl chloroformate, displacing chloride and forming the carbamate bond. Excess ethyl chloroformate (1.2 equiv.) ensures complete conversion .
Table 2: Optimization of Carbamate Synthesis
| Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| DCM | Et₃N | 0 | 2 | 88 |
| THF | Pyridine | 25 | 4 | 78 |
| Toluene | Et₃N | 10 | 3 | 82 |
Challenges and Alternative Routes
-
Regiochemical Interference : Nitration of 8-substituted quinolines (e.g., 8-aminoquinoline) often leads to nitro group migration or para-substitution due to resonance effects. Protecting the amino group as an acetyl derivative before nitration mitigates this issue .
-
Catalyst Deactivation : Palladium catalysts in amination steps are sensitive to nitro groups, requiring ligand-rich environments (e.g., excess PPh₃) to maintain activity .
-
Green Chemistry Approaches : Recent efforts replace toxic chloroformates with dimethyl carbonate (DMC) under basic conditions, though yields remain suboptimal (≤65%) .
Industrial-Scale Considerations
-
Cost Efficiency : The bromination-amination sequence is preferred for large-scale synthesis due to higher yields (≥85%) and recyclable palladium catalysts .
-
Waste Management : Neutralizing HCl byproducts with aqueous NaHCO₃ reduces environmental impact .
-
Purity Standards : Column chromatography is avoided in favor of crystallization from ethanol/water mixtures, achieving ≥98% purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-nitroquinolin-8-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ethyl ester group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) are used for substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 5-aminoquinolin-8-yl carbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
The following sections detail the diverse applications of ethyl (5-nitroquinolin-8-yl)carbamate in scientific research.
Medicinal Chemistry
Ethyl (5-nitroquinolin-8-yl)carbamate has been explored for its potential therapeutic properties:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. The mechanism involves the interaction of the nitro group with biological macromolecules, which may lead to cytotoxic effects against specific bacterial strains.
- Anticancer Properties : Studies have shown that it can induce cytotoxicity in various cancer cell lines. The bioreduction of the nitro group within biological systems generates reactive intermediates that can interact with cellular components, enhancing its anticancer potential .
Biochemical Probes
Due to its ability to interact with biological macromolecules, ethyl (5-nitroquinolin-8-yl)carbamate is being investigated as a biochemical probe. It can modulate enzyme activity through its carbamate functional group, making it a candidate for further studies in drug design and development.
Agricultural Chemistry
The compound shows promise in agricultural applications, particularly as an insecticide or herbicide. Its structural characteristics allow it to act on specific biological targets within pests while minimizing effects on non-target organisms .
Case Studies
Mechanism of Action
The mechanism of action of ethyl (5-nitroquinolin-8-yl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The carbamate group can also interact with enzymes and proteins, modulating their activity. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Carbamic Acid Ethyl Ester Derivatives
Physicochemical and Toxicological Properties
Table 2: Comparative Properties
Key Findings :
- Electron-withdrawing groups : The 5-nitro substituent in the target compound likely increases electrophilicity, making it more reactive than aliphatic carbamates like urethane.
- This contrasts with simpler carbamates like urethane, which are directly carcinogenic via vinyl epoxide formation .
- Metabolism: Ethyl esters are prone to hydrolysis, but steric hindrance from the quinoline core may slow degradation compared to aliphatic carbamates .
Biological Activity
Carbamic acid, (5-nitro-8-quinolinyl)-, ethyl ester, a derivative of 8-hydroxyquinoline, has garnered attention due to its diverse biological activities. This compound is part of a larger family of quinoline derivatives known for their pharmacological potential, including antimicrobial, anticancer, and neuroprotective properties. This article explores the biological activity of this specific compound, summarizing relevant research findings, case studies, and synthesizing data on its efficacy against various biological targets.
Chemical Structure and Synthesis
The structure of this compound can be represented as follows:
This compound can be synthesized through various methods involving the reaction of 8-hydroxyquinoline derivatives with carbamates. The synthesis typically involves refluxing 8-hydroxyquinoline with an appropriate isocyanate or carbamate under controlled conditions to yield the desired ester .
Antimicrobial Activity
Research indicates that derivatives of 8-hydroxyquinoline exhibit significant antimicrobial properties. For instance:
- Antibacterial Efficacy : Studies have shown that quinoline derivatives possess activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds can be significantly lower than those of standard antibiotics, suggesting their potential as broad-spectrum antibacterial agents .
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Carbamic Acid Derivative | E. coli | 4-16 |
| Standard Drug (Ciprofloxacin) | E. coli | 0.125-0.5 |
Anticancer Activity
The anticancer potential of carbamic acid derivatives has been explored in various studies:
- Inhibition of Cancer Cell Proliferation : In vitro studies have demonstrated that certain quinoline derivatives can induce apoptosis in cancer cell lines such as HeLa and MGC-803. The compounds were found to inhibit cell migration and invasion while causing G2/M phase arrest .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MGC-803 | 5.1 | Topoisomerase I inhibition |
| HGC-27 | 7.6 | Induction of apoptosis |
Neuroprotective Effects
The potential neuroprotective effects of carbamic acid derivatives are particularly noteworthy:
- Acetylcholinesterase Inhibition : Some studies have reported that these compounds act as potent inhibitors of acetylcholinesterase (AChE), suggesting their utility in treating neurodegenerative diseases such as Alzheimer's disease .
| Compound | AChE Inhibition (%) |
|---|---|
| Carbamic Acid Derivative | 85% |
| Tacrine (Standard) | 75% |
Case Studies
Several case studies highlight the effectiveness of carbamic acid derivatives in clinical settings:
- Antiviral Activity : A derivative exhibited promising antiviral activity against H5N1 virus with significant inhibition rates and low cytotoxicity, indicating its potential role in antiviral therapies .
- Cytotoxicity Assessment : In studies involving HeLa cells, certain concentrations of the compound showed no significant cytotoxicity, making them viable candidates for further development in cancer therapy .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Coupling | Ethyl chloroformate, TEA, DCM, 0°C | 65–75 | |
| Purification | Ethyl acetate/hexane (3:7) | 90% purity |
Advanced: How can reaction parameters be systematically optimized to enhance synthetic yield?
Answer:
Use a Design of Experiments (DoE) approach:
- Variables: Solvent polarity (THF vs. DCM), temperature (0°C vs. RT), catalyst loading (0.1–1.0 eq DMAP).
- Response Surface Methodology (RSM): Identifies optimal conditions (e.g., 0.5 eq DMAP in THF at 5°C increases yield to 82%) .
- In-line Monitoring: FTIR or HPLC tracks reaction progress and intermediate stability .
Basic: What spectroscopic techniques are critical for structural characterization?
Answer:
- NMR (¹H/¹³C): Confirm ester carbonyl (δ ~165 ppm) and nitro group proximity (aromatic proton splitting) .
- Mass Spectrometry (HRMS): Validate molecular ion ([M+H]⁺ at m/z 291.1) and fragmentation patterns .
- IR Spectroscopy: Identify carbamate C=O stretch (~1700 cm⁻¹) and nitro group (~1520 cm⁻¹) .
Advanced: How do structural modifications (e.g., nitro group position) influence bioactivity?
Answer:
- Electron-Withdrawing Effects: The 5-nitro group enhances electrophilicity, affecting interactions with biological targets (e.g., enzyme active sites). Compare with 6-nitro analogs via docking studies (AutoDock Vina) .
- Metabolic Stability: Nitro reduction to amine (in vivo) may alter toxicity; monitor via LC-MS/MS in hepatic microsomal assays .
Basic: What safety protocols are essential for handling this compound?
Answer:
Based on GHS classification (similar to ):
- Hazards: Acute toxicity (Oral, Category 4), skin/eye irritation (Category 2).
- PPE: Nitrile gloves, lab coat, safety goggles, and fume hood use.
- First Aid: Immediate rinsing for eye contact (15 min water), activated charcoal for ingestion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
